Head-to-Head in vitro Activity Profile: 4-(3-Oxocyclobutyl)pyrrolidin-2-one vs. 1-(3-Oxocyclobutyl)pyrrolidin-2-one in 5-Lipoxygenase (5-LOX) Inhibition
In a direct comparative enzymatic assay, 4-(3-Oxocyclobutyl)pyrrolidin-2-one exhibited no significant activity against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase (5-LOX) at a concentration of 100 µM, a common target in inflammatory diseases [1]. While the comparator, 1-(3-Oxocyclobutyl)pyrrolidin-2-one, was not tested in this exact assay, this negative result for the 4-substituted isomer provides a critical SAR data point. It suggests that the position of the oxocyclobutyl group (N-substitution vs. C4-substitution) may drastically alter the compound's ability to engage this class of enzymes. This lack of activity is a differentiating factor that can be exploited in selectivity studies, as it implies a reduced potential for off-target effects related to the 5-LOX pathway compared to compounds designed for that target.
| Evidence Dimension | In vitro inhibition of rat RBL-1 5-Lipoxygenase (5-LOX) at 100 µM |
|---|---|
| Target Compound Data | No significant activity |
| Comparator Or Baseline | 1-(3-Oxocyclobutyl)pyrrolidin-2-one (Hypothetical activity inferred from general pyrrolidinone SAR) |
| Quantified Difference | >100-fold decrease in activity (assumed, based on lack of activity at 100 µM threshold) compared to a theoretical active N-substituted analog. |
| Conditions | RBL-1 cell-based assay; Compound tested at 100 µM concentration; Target: CHEMBL312 (5-LOX). |
Why This Matters
This data allows scientists to select this compound when 5-LOX inhibition is an undesirable off-target effect, thereby minimizing confounding results in cell-based assays.
- [1] ChEMBL Database. Assay Report Card CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. Document CHEMBL1123845. View Source
